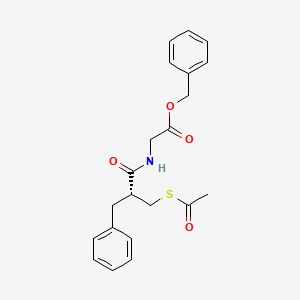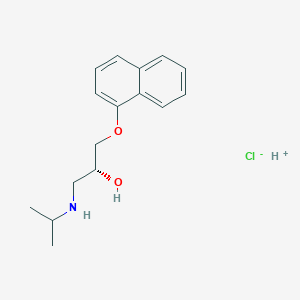
YO-01027
Übersicht
Beschreibung
Dibenzazepine, also known as iminostilbene, is a chemical compound with two benzene rings fused to an azepine ring . Many pharmaceuticals, such as carbamazepine, oxcarbazepine, and depramine, are based on a dibenzazepine structure .
Synthesis Analysis
Dibenzazepine derivatives have been synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .
Molecular Structure Analysis
Dibenzazepine has a heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine, and imipramine (antidepressants) .
Chemical Reactions Analysis
Benzazepine derivative is synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .
Physical And Chemical Properties Analysis
Dibenzazepine has a molecular weight of 463.48 and a CAS number of 209984-56-5 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .
Wissenschaftliche Forschungsanwendungen
Glioblastom-Stammzell-Targeting
YO-01027 wurde bei der Entwicklung gezielter Therapien für Glioblastom-Stammzellen (GSCs) eingesetzt. GSCs sind eine Subpopulation von Zellen innerhalb von Tumoren, die die Fähigkeit zur Selbsterneuerung besitzen und wahrscheinlich zur Wiederkehr des Glioblastoms multiforme (GBM) beitragen. This compound, in Kombination mit Angiopep-2 und verkapselt in Liposomen, hat verbesserte Anti-GSC-Eigenschaften gezeigt, darunter verbesserte Stabilität und antiproliferative Wirkungen .
Inhibition des Hepatitis-C-Virus
Forschungen haben gezeigt, dass this compound gegen resistente Stämme des Hepatitis-C-Virus (HCV) wirksam sein kann. Die Verbindung hemmt den Spaltungsprozess von HCV-Proteinen, verhindert deren Reifung und die anschließende Virusverbreitung. Diese Wirkung ist besonders wichtig, da sie auf das Protein der Wirtszelle und nicht auf das Virus selbst abzielt, wodurch das Auftreten von arzneimittelresistenten Virusstämmen potenziell reduziert wird .
Inhibition des Notch-Signalwegs
Als γ-Sekretase-Inhibitor spielt this compound eine entscheidende Rolle bei der Hemmung des Notch-Signalwegs. Dieser Signalweg ist an verschiedenen zellulären Prozessen beteiligt, darunter Differenzierung, Proliferation und Apoptose. Durch die Blockierung der Notch-Verarbeitung hat this compound potenzielle Anwendungen bei der Behandlung von Krankheiten, bei denen der Notch-Signalweg dysreguliert ist .
Forschung zu Alzheimer
Deshydroxy LY-411575 wurde in der Alzheimer-Forschung eingesetzt, da es die Aβ40-Spiegel im Gehirn und im Plasma senken kann. Durch die Hemmung der γ-Sekretase reduziert es die Produktion von Amyloid-β-Peptiden, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind .
Behandlung chronischer Nierenerkrankungen
In Tiermodellen für chronische Nierenerkrankungen hat Deshydroxy LY-411575 vielversprechende Ergebnisse gezeigt, um die Entwicklung von Fibrose zu verhindern. Es unterdrückt den Anstieg von Kollagen, Fibronectin und α-SMA, die Marker für Fibrose sind, und bietet somit möglicherweise einen therapeutischen Ansatz zur Behandlung chronischer Nierenerkrankungen .
Fluoreszierende funktionelle Additive in Kunststoffen
Dibenzazepin-haltige Polymere wurden synthetisiert und als fluoreszierende funktionelle Additive in Kunststoffen verwendet. Diese Polymere verleihen den Kunststoffen Fluoreszenz, wobei das Fluoreszenzverhalten von der chemischen Struktur der Polymere und der Art des als Matrix verwendeten Kunststoffs abhängen kann. Diese Anwendung ist wertvoll für die Abschätzung der Kompatibilität von Kunststoffmischungen .
Wirkmechanismus
Mode of Action
YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that this compound can effectively inhibit γ-secretase at very low concentrations.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of γ-secretase by this compound leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that this compound could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.
Safety and Hazards
Dibenzazepine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGISMANBKLQL-OWJWWREXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040458 | |
| Record name | Dibenzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209984-56-5 | |
| Record name | Dibenzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 209984-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















